molecular formula C9H8BrNO4 B5503338 {4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid

{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid

Cat. No.: B5503338
M. Wt: 274.07 g/mol
InChI Key: KQGJMMVLCDHRAB-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.96367 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study by Dahiya et al. (2008) detailed the synthesis of aryloxyacetic acid analogs, highlighting their antimicrobial and anthelmintic properties. This research demonstrated the potential of such compounds in developing new therapeutic agents against specific microbial strains and parasites (Dahiya, Pathak, & Kaur, 2008).

Environmental Decomposition and Metabolism

Research on the degradation and metabolic pathways of structurally related compounds provides valuable insights into environmental and biological processes. For example, Fujita et al. (2001) explored the decomposition of a nitrogen-containing metabolite of 2-bromooctylphenoxy acetic acid, offering a methodological framework for identifying and characterizing environmental pollutants (Fujita, Campbell, Mong, & Reinhard, 2001).

Antioxidant Properties

Li et al. (2011) investigated bromophenol derivatives from the marine red alga Rhodomela confervoides, highlighting their potent antioxidant activities. These findings suggest the potential of bromophenol compounds in contributing to natural antioxidant sources for food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2011).

Antibacterial and Antitubercular Activities

The study by Raja et al. (2010) on the synthesis and biological evaluation of diphenyl hydrazones and semicarbazones, derived from phenoxy or 4-bromophenoxy acetic acid, highlighted their antibacterial and antitubercular activities. This research points to the therapeutic potential of these compounds in addressing infectious diseases (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010).

Allelopathy and Ecological Impact

Li et al. (2010) reviewed the role of phenolic compounds, including those structurally related to "{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid", in plant allelopathy. This research sheds light on how such compounds affect plant competition, survival, and biodiversity, potentially offering natural solutions to agricultural and ecological challenges (Li, Wang, Ruan, Pan, & Jiang, 2010).

Properties

IUPAC Name

2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-7-1-2-8(15-5-9(12)13)6(3-7)4-11-14/h1-4,14H,5H2,(H,12,13)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGJMMVLCDHRAB-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NO)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.